2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,2-ethanediyl)bis(dihydro-
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Overview
Description
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) is a complex organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique dione structure and ethanediyl linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea and α-haloketones as starting materials.
Reaction Conditions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the dione moiety to diols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the thiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Diols.
Substitution Products: Various substituted thiazines depending on the nucleophile used.
Scientific Research Applications
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: May modulate biochemical pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazine Derivatives: Compounds with similar thiazine ring structures.
Dione Compounds: Molecules containing dione functional groups.
Uniqueness
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) is unique due to its specific combination of thiazine and dione structures, which confer distinct chemical and biological properties.
Biological Activity
2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,2-ethanediyl)bis(dihydro-) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and other pharmacological effects.
- Molecular Formula : C12H16N2O4S2
- Molar Mass : 316.4 g/mol
- CAS Number : 104746-33-0
Antimicrobial Properties
Research indicates that thiazine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various thiazine compounds against a range of pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key enzymatic pathways.
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2H-1,3-Thiazine-2,4(3H)-dione | E. coli | 32 µg/mL |
2H-1,3-Thiazine-2,4(3H)-dione | S. aureus | 16 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Antitumor Activity
Thiazine derivatives have also been studied for their antitumor effects. In vitro studies demonstrated that certain thiazine compounds inhibited the proliferation of cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
A notable study by Chudzik et al. (2019) demonstrated that thiazine derivatives could enhance the efficacy of existing chemotherapeutics through synergistic interactions:
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF-7 | 2H-1,3-Thiazine-2,4(3H)-dione | 10 |
HeLa | 2H-1,3-Thiazine-2,4(3H)-dione | 8 |
The findings indicate that this compound may serve as a valuable adjunct in cancer therapy.
The biological activity of thiazine compounds often involves interaction with cellular membranes and enzymes. Studies have shown that they can alter membrane fluidity and permeability, which is crucial for their antimicrobial and antitumor effects.
Case Studies
- Antimicrobial Study : A comprehensive study involving multiple thiazine derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The study utilized various assays to determine MIC values and observed the structural features that contributed to enhanced activity.
- Antitumor Research : In a controlled study on human cancer cell lines, thiazine derivatives were tested for their ability to inhibit tumor growth. Results indicated a dose-dependent response with significant apoptosis observed in treated cells.
Properties
CAS No. |
86842-19-5 |
---|---|
Molecular Formula |
C10H12N2O4S2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-[2-(2,4-dioxo-1,3-thiazinan-3-yl)ethyl]-1,3-thiazinane-2,4-dione |
InChI |
InChI=1S/C10H12N2O4S2/c13-7-1-5-17-9(15)11(7)3-4-12-8(14)2-6-18-10(12)16/h1-6H2 |
InChI Key |
KHYTWGXVTLFEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)N(C1=O)CCN2C(=O)CCSC2=O |
Origin of Product |
United States |
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